![molecular formula C18H21N3O5S B11473784 N-[2-(3-methoxyphenoxy)ethyl]-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide](/img/structure/B11473784.png)
N-[2-(3-methoxyphenoxy)ethyl]-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide
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Overview
Description
N-[2-(3-METHOXYPHENOXY)ETHYL]-1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOLE-5-SULFONAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzodiazole ring, a sulfonamide group, and a methoxyphenoxyethyl side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-METHOXYPHENOXY)ETHYL]-1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOLE-5-SULFONAMIDE typically involves multiple steps. One common method includes the reaction of 3-methoxyphenol with ethylene oxide to form 2-(3-methoxyphenoxy)ethanol. This intermediate is then reacted with 1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzodiazole-5-sulfonyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, advanced purification techniques such as recrystallization and chromatography are employed to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-METHOXYPHENOXY)ETHYL]-1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOLE-5-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like hydrogen peroxide.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, Pd/C for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of a nitro group results in an amine derivative .
Scientific Research Applications
N-[2-(3-METHOXYPHENOXY)ETHYL]-1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOLE-5-SULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(3-METHOXYPHENOXY)ETHYL]-1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOLE-5-SULFONAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(2-(4-Methoxyphenoxy)ethyl)-2-nitrobenzamide
- N-(4-methoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine
- 3-methoxy-N-[2-(3-methoxyphenoxy)ethyl]benzamide
Uniqueness
N-[2-(3-METHOXYPHENOXY)ETHYL]-1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOLE-5-SULFONAMIDE is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to exhibit distinct chemical reactivity and biological activity compared to similar compounds .
Properties
Molecular Formula |
C18H21N3O5S |
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Molecular Weight |
391.4 g/mol |
IUPAC Name |
N-[2-(3-methoxyphenoxy)ethyl]-1,3-dimethyl-2-oxobenzimidazole-5-sulfonamide |
InChI |
InChI=1S/C18H21N3O5S/c1-20-16-8-7-15(12-17(16)21(2)18(20)22)27(23,24)19-9-10-26-14-6-4-5-13(11-14)25-3/h4-8,11-12,19H,9-10H2,1-3H3 |
InChI Key |
HQMJLZNPPACRRM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)S(=O)(=O)NCCOC3=CC=CC(=C3)OC)N(C1=O)C |
Origin of Product |
United States |
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